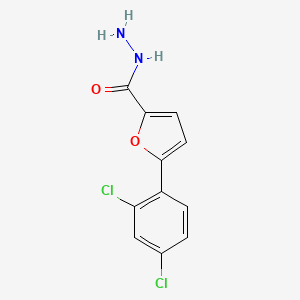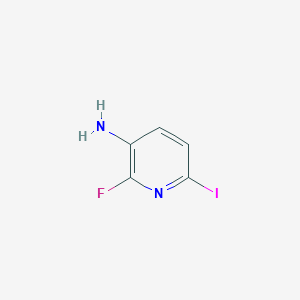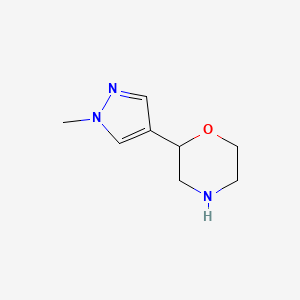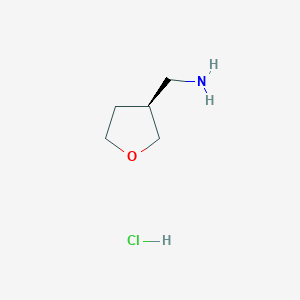
N-(prop-2-en-1-yl)cyclopropanamine hydrochloride
Descripción general
Descripción
N-(prop-2-en-1-yl)cyclopropanamine hydrochloride (NPCAH) is a cyclopropyl derivative of amine hydrochloride that has been studied and used in a variety of scientific research applications. NPCAH has a molecular weight of 154.6 g/mol, a melting point of 81-82°C, and a solubility of 0.1 g/L in water. NPCAH is a colorless, odorless, and slightly hygroscopic solid. It is a versatile compound that has been used in a variety of research applications, including medicinal chemistry, organic synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
Heterocyclization Applications
- Synthesis of Thiazolidine Derivatives : N-(prop-2-en-1-yl)cyclopropanamine hydrochloride is involved in the cyclization of N-hetaryl-N′-(prop-2-en-1-yl)thioureas by the action of sulfuryl chloride, leading to the formation of 2-hetarylimino-5-chloromethylthiazolidine hydrochlorides. These compounds can be converted into free bases using aqueous sodium sulfite (Zborovskii et al., 2007).
Chemical Properties and Comparisons
- Association with N-Propylamine : Cyclopropylamine, which is structurally related to N-(prop-2-en-1-yl)cyclopropanamine hydrochloride, has been compared with n-propylamine, demonstrating differences in ring strain, acidity, and hydrogen bond strength (Wolff et al., 1988).
Catalytic Applications
- Mannich Reactions : Cyclopropenimine, a catalyst, has shown high reactivity in Mannich reactions involving glycine imines and N-Boc-aldimines, highlighting the potential application of related cyclopropylamine compounds in catalytic processes (Bandar & Lambert, 2013).
Pharmacological Research
LSD1 Inhibitors : Functionalized cyclopropanamine compounds, which include derivatives of N-(prop-2-en-1-yl)cyclopropanamine, have been studied as inhibitors of lysine-specific demethylase 1 (LSD1), with potential therapeutic applications in schizophrenia, Rett’s syndrome, and other conditions (Blass, 2016).
Anti-Amnesic Effects : A study investigating JO 1784, a compound structurally related to N-(prop-2-en-1-yl)cyclopropanamine hydrochloride, revealed potential anti-amnesic effects, contributing to research in cognitive impairment treatments (Earley et al., 1991).
Synthesis Techniques
Trans-2-Substituted Cyclopropylamines : Research has demonstrated the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes, highlighting the diverse synthetic pathways available for derivatives of N-(prop-2-en-1-yl)cyclopropanamine (West et al., 2019).
Angiotensin II Receptor Antagonists : 4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines, structurally related to N-(prop-2-en-1-yl)cyclopropanamine, have been synthesized and studied for their potential as antihypertensive drugs (Drapak et al., 2019).
Analytical Applications
- Ion Chromatography Method : A study developed an ion chromatography method for determining cyclopropylamine, highlighting analytical techniques applicable to related compounds like N-(prop-2-en-1-yl)cyclopropanamine (Kothapalli et al., 2011).
Propiedades
IUPAC Name |
N-prop-2-enylcyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-5-7-6-3-4-6;/h2,6-7H,1,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIWTYRVRLUMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-en-1-yl)cyclopropanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Dimethyl-1-[2-(methylamino)ethyl]urea](/img/structure/B1457256.png)


![2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B1457262.png)




![Tert-butyl 5-azaspiro[2.5]octan-8-ylcarbamate](/img/structure/B1457272.png)
![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)



